Comprehensive Physicochemical Profiling and Synthetic Methodology of (1H-imidazol-4-yl)-p-tolyl-methanone (CAS 78892-77-0)
Comprehensive Physicochemical Profiling and Synthetic Methodology of (1H-imidazol-4-yl)-p-tolyl-methanone (CAS 78892-77-0)
Executive Briefing
In the landscape of modern drug discovery, aroyl-imidazole scaffolds have emerged as highly privileged structures, particularly in the development of targeted anti-cancer therapeutics. As a Senior Application Scientist specializing in small-molecule synthesis and characterization, I have observed that the unique electronic properties of the imidazole ring—capable of acting as both a hydrogen bond donor and acceptor—paired with the lipophilicity of a substituted phenyl ring, create an ideal pharmacophore for interacting with complex protein targets.
This whitepaper provides an in-depth technical analysis of (1H-imidazol-4-yl)-p-tolyl-methanone (CAS: 78892-77-0). We will dissect its physicochemical properties, establish a robust, self-validating synthetic protocol, and explore its pharmacological relevance in overcoming multidrug-resistant (MDR) malignancies, particularly advanced melanoma[1].
Structural and Physicochemical Data
The molecular architecture of (1H-imidazol-4-yl)-p-tolyl-methanone consists of a p-tolyl group (4-methylphenyl) linked to a 1H-imidazol-4-yl moiety via a methanone (ketone) bridge. This specific arrangement allows for significant rotational flexibility while maintaining a highly polarized carbonyl core, which is critical for binding affinity in the colchicine site of β -tubulin[1].
To facilitate formulation and downstream assay development, the quantitative physicochemical parameters of the compound are summarized below.
Table 1: Physicochemical Properties of CAS 78892-77-0
| Property | Value / Description | Analytical Rationale |
| Chemical Name | (1H-imidazol-4-yl)-p-tolyl-methanone | IUPAC standard nomenclature. |
| CAS Registry Number | 78892-77-0 | Unique identifier for database cross-referencing[2]. |
| Molecular Formula | C11H10N2O | Determines exact mass for high-resolution MS. |
| Molecular Weight | 186.21 g/mol | Optimal for favorable ligand efficiency (LE) metrics. |
| Predicted Density | ~1.2 - 1.3 g/cm³ | Influences crystallization and solid-state handling. |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | Excellent for membrane permeability; well within Lipinski's Rule of 5. |
| LogP (Predicted) | 1.8 - 2.2 | Indicates a balanced lipophilicity-hydrophilicity profile, ideal for oral bioavailability. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H), 2 Acceptors (N, O) | Drives target-specific non-covalent interactions. |
Rational Synthetic Design & Methodology
Direct Friedel-Crafts acylation of unprotected imidazole is notoriously inefficient due to the deactivation of the ring by Lewis acids and the tautomeric nature of the nitrogen atoms. Therefore, a controlled, four-step protection-addition-oxidation-deprotection sequence is required.
The following protocol is designed as a self-validating system , ensuring that each step contains an In-Process Control (IPC) to verify success before proceeding.
Step-by-Step Synthetic Protocol
Step 1: Nitrogen Protection
-
Procedure: Dissolve 1H-imidazole-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and triphenylmethyl chloride (Trityl-Cl, 1.1 eq). Stir at room temperature for 12 hours.
-
Causality: The bulky trityl group selectively protects the N1 position, preventing unwanted side reactions and locking the tautomeric state to direct subsequent nucleophilic attacks exclusively to the aldehyde.
-
Self-Validation (IPC): TLC (Hexane/EtOAc 1:1) should show the complete disappearance of the highly polar starting material, replaced by a non-polar, UV-active spot.
Step 2: Grignard Addition
-
Procedure: Cool the protected aldehyde in anhydrous THF to 0°C under an argon atmosphere. Dropwise, add p-tolylmagnesium bromide (1.2 eq). Stir for 2 hours, then quench with saturated aqueous NH4Cl .
-
Causality: The Grignard reagent attacks the electrophilic carbonyl carbon. Low temperature (0°C) is critical to prevent the cleavage of the trityl protecting group, which is sensitive to localized heating during the exothermic addition.
-
Self-Validation (IPC): LC-MS analysis of the organic layer must show the mass of the intermediate secondary alcohol [M+H]+ .
Step 3: Selective Oxidation
-
Procedure: Dissolve the secondary alcohol intermediate in DCM. Add activated manganese dioxide ( MnO2 , 10.0 eq) and stir vigorously at room temperature for 24 hours. Filter through a Celite pad.
-
Causality: MnO2 is specifically chosen because it selectively oxidizes allylic and benzylic-like alcohols to ketones without over-oxidizing the sensitive imidazole nitrogen or cleaving the trityl group.
-
Self-Validation (IPC): IR spectroscopy of the crude mixture will reveal the emergence of a strong, sharp C=O stretching band at ~1640 cm−1 (conjugated ketone), confirming oxidation.
Step 4: Deprotection to Yield Target Compound
-
Procedure: Treat the oxidized intermediate with a 10% solution of trifluoroacetic acid (TFA) in DCM for 2 hours. Neutralize with saturated NaHCO3 , extract with ethyl acetate, and purify via flash chromatography.
-
Causality: Mild acidic conditions cleanly cleave the trityl group, releasing the stable, free (1H-imidazol-4-yl)-p-tolyl-methanone.
-
Self-Validation (IPC): Final confirmation via 1H -NMR must show the reappearance of the broad imidazole N−H proton signal at ~12.5 ppm.
Figure 1: Self-validating synthetic workflow for (1H-imidazol-4-yl)-p-tolyl-methanone.
Pharmacological Relevance: Overcoming MDR in Melanoma
The clinical challenge with metastatic melanoma is its inherent resistance to apoptosis and the rapid development of Multidrug Resistance (MDR) via the hyperactivation of efflux pumps[1].
Compounds utilizing the (1H-imidazol-4-yl)(aryl)methanone core have been heavily investigated as potent anti-cancer agents. By acting as structural mimics of colchicine, these molecules bind to the colchicine-binding site on β -tubulin.
Mechanistic Causality: The p-tolyl group inserts into the hydrophobic pocket of the tubulin dimer, while the methanone oxygen and the imidazole nitrogen form critical hydrogen bonds with surrounding amino acid residues (such as Cys241 and Val315). This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle. Consequently, the cancer cells undergo prolonged G2/M phase cell cycle arrest, ultimately triggering apoptotic pathways[1]. Because this mechanism bypasses standard kinase pathways, it remains highly effective against melanoma strains that have developed resistance to BRAF inhibitors (e.g., Vemurafenib).
Figure 2: Signaling and mechanistic pathway of tubulin-targeting aroyl-imidazoles.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch for biological assays, the following analytical suite must be executed:
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The compound should elute as a single sharp peak with an Area Under Curve (AUC) > 98%, confirming high purity.
-
Mass Spectrometry (ESI-MS): Positive ion mode must yield a base peak at m/z 187.08 [M+H]+ , validating the molecular weight of 186.21 g/mol .
-
Nuclear Magnetic Resonance ( 1H -NMR, 400 MHz, DMSO- d6 ):
-
δ 2.40 (s, 3H) - Methyl group of the p-tolyl ring.
-
δ 7.35 (d, 2H) and δ 7.95 (d, 2H) - Para-substituted aromatic protons.
-
δ 7.80 (s, 1H) and δ 8.05 (s, 1H) - Imidazole ring protons.
-
δ 12.50 (br s, 1H) - Exchangeable imidazole N-H.
-
By adhering to this rigorous physicochemical profiling, synthetic methodology, and analytical validation, researchers can reliably produce and utilize (1H-imidazol-4-yl)-p-tolyl-methanone for advanced oncological drug development.
